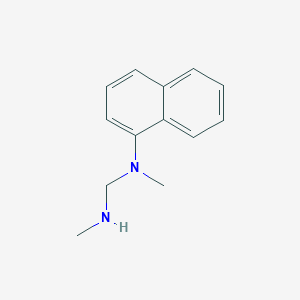
N-N-Dimethyl-N-naphthalen-1-yl-methanediamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-N-Dimethyl-N’-naphthalen-1-yl-methanediamine is an aromatic amine compound with the molecular formula C13H15N. It is formally derived from 1-naphthylamine by replacing the hydrogen atoms on the amino group with methyl groups. This compound is known for its applications in various fields, including organic synthesis and analytical chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
N’-N-Dimethyl-N’-naphthalen-1-yl-methanediamine can be synthesized through the reaction of 1-naphthylamine with formaldehyde and dimethylamine. The reaction typically involves heating the reactants under reflux conditions in the presence of an acid catalyst . The reaction proceeds as follows:
Reactants: 1-naphthylamine, formaldehyde, dimethylamine
Catalyst: Acid catalyst (e.g., hydrochloric acid)
Conditions: Reflux, typically at elevated temperatures
Industrial Production Methods
In industrial settings, the production of N’-N-Dimethyl-N’-naphthalen-1-yl-methanediamine may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N’-N-Dimethyl-N’-naphthalen-1-yl-methanediamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthylamine oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group is replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides, cyanides, and amines can be used under appropriate conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthylamine oxides, while substitution reactions can produce a variety of substituted naphthylamines .
Scientific Research Applications
N’-N-Dimethyl-N’-naphthalen-1-yl-methanediamine has several scientific research applications:
Chemistry: It is used as a reactant in organic synthesis to form various naphthylamine derivatives.
Biology: The compound is used in biochemical assays to study enzyme activities and protein interactions.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals .
Mechanism of Action
The mechanism of action of N’-N-Dimethyl-N’-naphthalen-1-yl-methanediamine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, thereby modulating biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethyl-1-naphthylamine: Similar in structure but lacks the methanediamine group.
1-Naphthylamine: The parent compound from which N’-N-Dimethyl-N’-naphthalen-1-yl-methanediamine is derived.
Dimethylaniline: An aromatic amine with a similar dimethylamino group but different aromatic ring structure .
Uniqueness
N’-N-Dimethyl-N’-naphthalen-1-yl-methanediamine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specialized applications, particularly in organic synthesis and analytical chemistry .
Properties
Molecular Formula |
C13H16N2 |
|---|---|
Molecular Weight |
200.28 g/mol |
IUPAC Name |
N,N'-dimethyl-N'-naphthalen-1-ylmethanediamine |
InChI |
InChI=1S/C13H16N2/c1-14-10-15(2)13-9-5-7-11-6-3-4-8-12(11)13/h3-9,14H,10H2,1-2H3 |
InChI Key |
WFTVJAKGSYCZJK-UHFFFAOYSA-N |
Canonical SMILES |
CNCN(C)C1=CC=CC2=CC=CC=C21 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


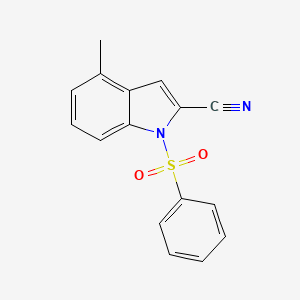
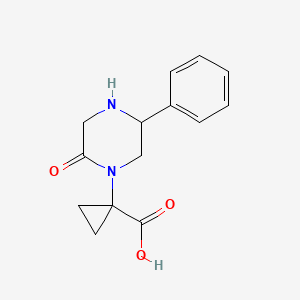
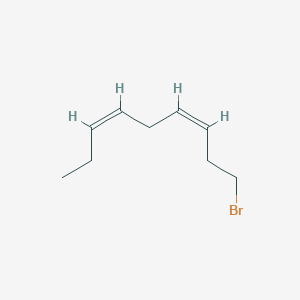
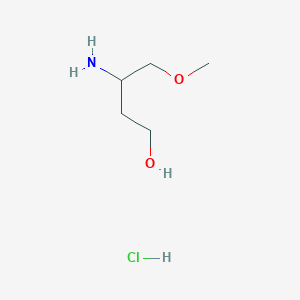
![1-[(5-Bromopyridin-2-yl)methyl]-4-oxoquinolizine-3-carboxylic acid](/img/structure/B13893446.png)
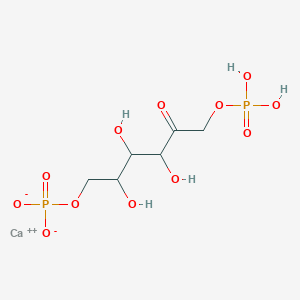
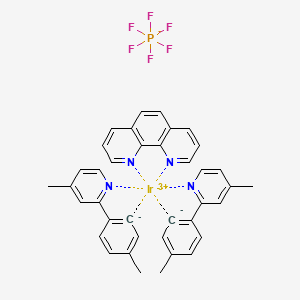
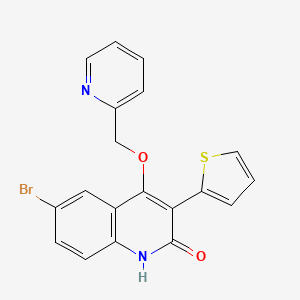
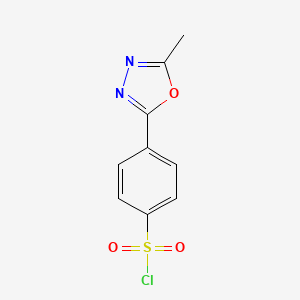
![(NE)-N-[(1-chloroanthracen-9-yl)methylidene]hydroxylamine](/img/structure/B13893470.png)
![N-[(4-Methoxyphenyl)methyl]-N-methyl-7H-pyrrolo[2,3-D]pyrimidin-4-amine](/img/structure/B13893474.png)
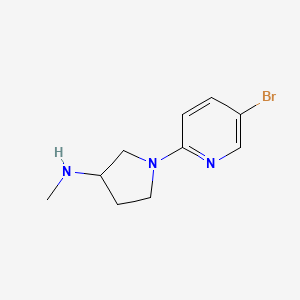
![(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-[1-(6-nitro-1,3-benzodioxol-5-yl)ethoxycarbonylamino]hexanoic acid](/img/structure/B13893484.png)

